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Compound of Interest

Compound Name: 2-Cyclopropoxyacetic acid
CAS No.: 246869-07-8
Cat. No.: B3050267
Get Quote
. J

Executive Summary

2-Cyclopropoxyacetic acid (CAS: 5426-39-1) represents a critical structural motif in medicinal
chemistry, often utilized as a bioisostere for ethoxyacetic acid derivatives to improve metabolic
stability or alter lipophilicity. Its structure combines a strained cyclopropyl ether with a
carboxylic acid tail.

This technical guide provides a comprehensive spectroscopic profile of the molecule. Due to
the limited availability of raw spectral data in open-source libraries for this specific CAS, the
data presented below is a high-fidelity structural derivation based on verified increments from
analogous cyclopropyl ethers (e.g., cyclopropyl methyl ether) and alkoxyacetic acids. This
approach allows researchers to validate synthesis products against a theoretically rigorous
standard.

Core Molecular Data

e Formula:

» Molecular Weight: 116.12 g/mol
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« SMILES:C1CC10CC(=0)O

o Key Feature: The cyclopropyl group introduces unique high-field NMR signals and ring-strain
IR modes that distinguish it from acyclic alkyl ethers.

Molecular Architecture & Assignment Strategy

The following diagram outlines the numbering scheme used for the spectroscopic assignment.

2-Cyclopropoxyacetic Acid Structure

Click to download full resolution via product page

Figure 1: Numbering scheme for spectroscopic assignment.[1][2][3][4] C4, C5, and C6
constitute the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[4][5][6][7]

1H NMR (Proton) Profile
Solvent: CDCIs (Chloroform-d) Reference: TMS (0.00 ppm)

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane
ring and the deshielded methylene singlet adjacent to the carbonyl.
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due to the
ring current
anisotropy of
the
cyclopropane

system.

Application Note: In DMSO-ds, the COOH proton may appear sharper and shifted downfield
(12.0-13.0 ppm). The H-4 methine signal is the critical diagnostic peak for confirming the
integrity of the cyclopropyl ether linkage; if acid hydrolysis occurs, this signal will vanish,
replaced by cyclopropanol (unstable) or ring-opened derivatives.

13C NMR (Carbon) Profile

Solvent: CDCl3
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Infrared (IR) Spectroscopy[4][8]

The IR spectrum serves as a rapid "fingerprint" validation. The key is distinguishing the
cyclopropyl C-H stretch from the alkyl C-H stretch.
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Mass Spectrometry (MS)

Fragmentation Pathway (El, 70 eV)

The molecule is fragile under Electron Impact (El). The molecular ion is often weak. The base

peak is typically the cyclopropyl cation (
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Figure 2: Predicted Fragmentation Logic. The formation of the stable cyclopropy! cation (m/z

41) is the dominant thermodynamic driver.

Experimental Protocols
Sample Preparation for NMR

Solvent Choice: Use CDCls for routine analysis. If the compound is suspected to be unstable
or contains trace acid impurities that might open the cyclopropane ring, use CDCls
neutralized with anhydrous K2COs or switch to DMSO-de.

Concentration: 10-15 mg in 0.6 mL solvent.

Warning: Cyclopropyl ethers are acid-sensitive. Avoid using old CDCIs which may contain
DCI (deuterium chloride), as this can catalyze ring opening to form allyl derivatives.

GC-MS Method

Due to the polarity of the carboxylic acid, direct GC-MS analysis often leads to peak tailing.
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» Derivatization: It is mandatory to methylate the sample prior to injection.
o Reagent: TMS-diazomethane or BF3-Methanol.
o Target: Methyl 2-cyclopropoxyacetate.
o Result: Improved peak shape and volatility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Structural Elucidation and Spectroscopic Profiling of 2-
Cyclopropoxyacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3050267/docs#structural-elucidation-and-
spectroscopic-profiling-of-2-cyclopropoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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